
1,3-Difluoro-5-(4-nitrophenyl)benzene
説明
“1,3-Difluoro-5-(4-nitrophenyl)benzene” is a chemical compound with the molecular formula C12H7F2NO2 . It has a molecular weight of 235.19 .
Molecular Structure Analysis
The molecular structure of “1,3-Difluoro-5-(4-nitrophenyl)benzene” consists of a biphenyl core with two fluorine atoms and a nitro group attached . The InChI code for this compound is 1S/C12H7F2NO2/c13-10-5-9 (6-11 (14)7-10)8-1-3-12 (4-2-8)15 (16)17/h1-7H .Physical And Chemical Properties Analysis
“1,3-Difluoro-5-(4-nitrophenyl)benzene” is a clear colorless to yellowish liquid . It has a molecular weight of 235.19 . It is insoluble in water and stable under normal temperatures and pressures .科学的研究の応用
Supramolecular Chemistry of Benzene Derivatives
Research on benzene-1,3,5-tricarboxamides (BTAs) highlights their importance in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior. This suggests potential applications of 1,3-Difluoro-5-(4-nitrophenyl)benzene in creating nanometer-sized structures and biomedical materials due to similar aromatic properties (Cantekin, de Greef, & Palmans, 2012).
Analytical Techniques for Nitrophenyl Compounds
Studies on the degradation processes of nitisinone, a nitrophenyl compound, using LC-MS/MS techniques can provide insights into the analytical methods applicable for studying the stability and degradation products of 1,3-Difluoro-5-(4-nitrophenyl)benzene. This information is crucial for understanding its environmental impact and stability under various conditions (Barchańska et al., 2019).
Synthesis and Applications of Aromatic Compounds
The practical synthesis of aromatic compounds like 5,5′-Methylene-bis(benzotriazole) suggests the possibility of synthesizing 1,3-Difluoro-5-(4-nitrophenyl)benzene through similar methods. Such compounds are useful in creating metal passivators and light-sensitive materials, indicating potential applications in materials science and photoreactive materials (Gu, Yu, Zhang, & Xu, 2009).
Environmental Impact and Detection Techniques
Research on the environmental fate and effects of the lampricide TFM, a nitrophenol compound, and analytical strategies for biomonitoring benzene exposure could provide insights into the environmental and health impacts of 1,3-Difluoro-5-(4-nitrophenyl)benzene. Such studies emphasize the importance of monitoring and understanding the ecological and human health risks associated with chemical exposure and could guide safety and regulatory practices for related compounds (Hubert, 2003).
特性
IUPAC Name |
1,3-difluoro-5-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUXUZXTMUTJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718397 | |
| Record name | 3,5-Difluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-(4-nitrophenyl)benzene | |
CAS RN |
910301-32-5 | |
| Record name | 3,5-Difluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



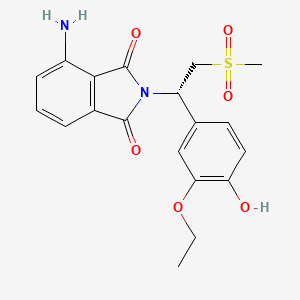
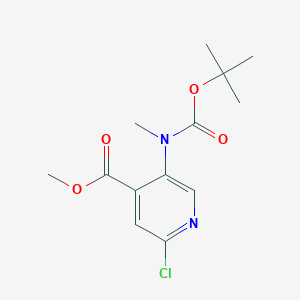
![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)
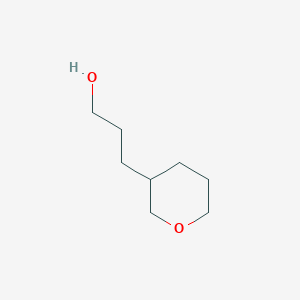

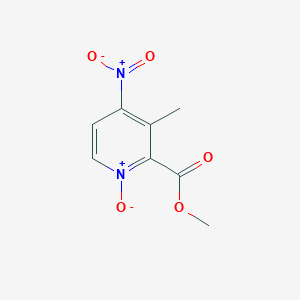

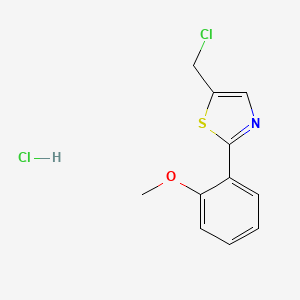



![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)

